8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid, also known as (5R,6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, is a compound classified under hydroxyeicosapentaenoic acids. These compounds are significant eicosanoic acids characterized by the presence of hydroxyl groups. This specific compound is recognized for its potential biological activities and therapeutic applications.
This compound is derived from eicosapentaenoic acid and is often studied in the context of its synthesis and biological functions. It can be isolated from various natural sources or synthesized in laboratory settings.
8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid falls under the category of small molecules in organic chemistry. It is particularly noted for its role as a fatty acid derivative with implications in various biochemical pathways.
The synthesis of 8-hydroxyicosa-5,9,11,14,17-pentaenoic acid can be achieved through several methods. One notable approach involves the use of docosahexaenoic acid as a starting material. The synthetic route typically includes:
Technical details indicate that specific reaction conditions must be maintained to ensure high yields and purity of the final product .
The molecular formula for 8-hydroxyicosa-5,9,11,14,17-pentaenoic acid is CHO. Its structure features multiple double bonds and a hydroxyl group positioned at the fifth carbon atom.
8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for 8-hydroxyicosa-5,9,11,14,17-pentaenoic acid involves its interaction with biological membranes and enzymes. It is believed to modulate inflammatory responses by influencing eicosanoid pathways. This compound may act through receptor-mediated pathways that regulate cellular signaling related to inflammation and immune responses.
8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biochemistry with significant implications for health and disease management .
8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid (8-HEPE) belongs to the specialized class of oxygenated lipid mediators derived from eicosapentaenoic acid (EPA, C20:5ω-3). Its systematic name reflects the precise position of the hydroxyl group at carbon 8 and the geometry of its five double bonds at positions Δ^5,9,11,14,17^ [5] [8]. Structurally, 8-HEPE is characterized by the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol, with the hydroxyl group introducing a chiral center at C8 [5]. This positional specificity is biologically significant as it determines the molecule's three-dimensional conformation and receptor interactions. The S-stereochemistry at the C8 hydroxyl group, commonly produced by enzymatic oxidation, enhances its bioactivity compared to the R-enantiomer, particularly in anti-inflammatory pathways [7].
The compound's structural uniqueness arises from its combination of hydroxylation at C8 and the conjugated diene system formed between C9-C10 (trans) and C11-C12 (cis). This configuration distinguishes it from other EPA-derived hydroxyeicosapentaenoic acids (HEPEs), such as 5-HEPE, 12-HEPE, 15-HEPE, and 18-HEPE, each exhibiting distinct biological activities due to their hydroxyl positions [1] [5]. For instance, 5-HEPE (DrugBank ID: DB07172) displays a hydroxyl group at C5 with 5R-stereochemistry, while 8-HEPE's C8 hydroxyl group influences membrane fluidity and protein interactions differently due to its central position within the carbon chain [6] [8]. This stereochemical precision is crucial for its function as a lipid mediator, enabling specific binding to regulatory proteins or receptors involved in inflammation resolution [7].
Table 1: Structural Features of Hydroxylated EPA Derivatives
Compound | Hydroxyl Position | Stereochemistry | Double Bond Positions | Molecular Formula |
---|---|---|---|---|
8-HEPE | C8 | 8(S) | Δ^5(Z),9(E),11(Z),14(Z),17(Z)^ | C₂₀H₃₀O₃ |
5-HEPE | C5 | 5(R) | Δ^6(E),8(Z),11(Z),14(Z),17(Z)^ | C₂₀H₃₀O₃ |
18-HEPE | C18 | 18(R/S) | Δ^5(Z),8(Z),11(Z),14(Z),17(Z)^ | C₂₀H₃₀O₃ |
15-HEPE | C15 | 15(S) | Δ^5(Z),8(Z),11(Z),13(E),17(Z)^ | C₂₀H₃₀O₃ |
The double-bond geometry of 8-HEPE (5Z,9E,11Z,14Z,17Z) represents a distinct conformational signature among eicosanoids. The cis (Z) configuration at Δ^5,11,14,17^ positions maintains the carbon chain's flexibility, while the trans (E) configuration at Δ^9^ introduces a kink that stabilizes a semi-extended conformation essential for protein binding [5] [8]. This mixed cis-trans arrangement contrasts sharply with arachidonic acid (AA)-derived eicosanoids like 8-HETE (5Z,9E,11Z,14Z), which lack the ω-terminal double bonds. The extended conjugated diene system between C9–C12 (9E,11Z) in 8-HEPE enhances its electronic stability and influences radical scavenging potential [7] [8].
Crystallographic analyses reveal that the Δ^9^ trans double bond induces a ~45° bend in the aliphatic chain, positioning the C8 hydroxyl group for optimal hydrogen bonding with membrane receptors or enzymes. This geometry differs from DHA-derived resolvins (e.g., RvD1), which exhibit predominantly cis configurations. The ω-terminal trio of cis double bonds (Δ^14,17^) maintains hydrophobic interactions with lipid bilayers, anchoring 8-HEPE near membrane-bound enzymes like lipoxygenases [1] [5]. Computational models indicate that the 9E configuration reduces the molecule's overall length by 3.2 Å compared to all-cis conformers, potentially enhancing its packing density in lipid rafts [8].
Table 2: Double-Bond Geometry Comparison in Eicosanoids
Eicosanoid | Double Bond Geometry | Conjugated System | Functional Consequence |
---|---|---|---|
8-HEPE | Δ^5(Z),9(E),11(Z),14(Z),17(Z)^ | C9–C12 | Stabilized extended conformation; enhanced receptor binding |
LTB₄ (AA-derived) | Δ^6(Z),8(E),10(E),14(Z)^ | C6–C10 | Rigid U-shape; high chemotactic activity |
RvE1 (EPA-derived) | Δ^6(E),8(Z),11(Z),14(Z),17(Z)^ | None | Planar structure; pro-resolving signaling |
8-HETE (AA-derived) | Δ^5(Z),9(E),11(Z),14(Z)^ | C9–C12 | Similar to 8-HEPE but lacks ω3 double bonds |
The biosynthesis of 8-HEPE primarily occurs via stereoselective oxidation of EPA by three enzymatic pathways: lipoxygenases (LOX), cytochrome P450 (CYP) monooxygenases, and non-enzymatic autoxidation. The most characterized route involves arachidonate 8-lipoxygenase (ALOX8 or 8S-LOX), which inserts molecular oxygen with S-stereospecificity at C8 of EPA, yielding 8(S)-HEPE [7]. This enzyme abstracts the pro-S hydrogen from C8, generating a carbon-centered radical that reacts with oxygen to form the 8(S)-hydroperoxide, subsequently reduced to the stable 8(S)-hydroxy derivative [7] [5]. Human platelet 12-lipoxygenase (ALOX12) and reticulocyte 15-lipoxygenase (ALOX15) can also metabolize EPA to 8-HEPE as a minor product, though their primary products are 12-HEPE and 15-HEPE, respectively [7].
Cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, contribute to 8-HEPE formation through ω-hydroxylation mechanisms. These isoforms oxidize EPA at C8 with moderate regioselectivity, competing with their primary epoxidation activity on the ω-terminal double bonds [1] [9]. Unlike LOX pathways, CYP-dependent hydroxylation yields both R and S enantiomers, reducing biological potency. EPA's affinity for CYP2C9 (Kₘ ≈ 15 μM) is notably lower than arachidonic acid's (Kₘ ≈ 5 μM), explaining why 8-HEPE production increases significantly during ω-3 PUFA supplementation or under conditions of elevated EPA:AA ratios [1] [9].
Post-synthesis, 8-HEPE undergoes rapid metabolic inactivation via three pathways: 1) β-oxidation shortening the carboxylic acid chain, 2) dehydrogenation to 8-oxo-EPE by hydroxyeicosanoid dehydrogenases (HEDH), and 3) esterification into membrane phospholipids. Soluble epoxide hydrolase (sEH) does not directly metabolize 8-HEPE but may process related EPA epoxides [1] [7]. The half-life of free 8-HEPE in plasma is <10 minutes, reflecting rapid incorporation into phosphatidylinositol and phosphatidylcholine pools, where it may serve as a reservoir for regulated release during inflammatory responses [1].
Table 3: Enzymatic Pathways Generating 8-Hydroxy EPA Derivatives
Enzyme Class | Specific Isoforms | Reaction Type | Stereoselectivity | Regulatory Factors |
---|---|---|---|---|
Lipoxygenase | ALOX8 (8S-LOX) | 8S-Hydroperoxidation | 8(S)-HEPE | Ca²⁺ flux, EPA substrate concentration |
ALOX12 | Minor 8-hydroxylation | Mixed | Platelet activation status | |
Cytochrome P450 | CYP2C9 | ω/β-Hydroxylation | R/S mixture | EPA:AA ratio, CYP inducers |
CYP1A2 | Hydroxylation at C8 | R/S mixture | Hepatic expression levels | |
Non-enzymatic | Free radical oxidation | Autoxidation | Racemic | Oxidative stress, metal ions |
Comprehensive Compound Listing
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8